molecular formula C9H10N2O2 B13213339 2-Cyclobutylpyrimidine-4-carboxylic acid

2-Cyclobutylpyrimidine-4-carboxylic acid

Cat. No.: B13213339
M. Wt: 178.19 g/mol
InChI Key: CPGVWHKOGFNSPB-UHFFFAOYSA-N
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Description

2-Cyclobutylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C₉H₁₀N₂O₂. It is a pyrimidine derivative featuring a cyclobutyl group attached to the second position of the pyrimidine ring and a carboxylic acid group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylpyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrimidine derivative, the cyclobutyl group can be introduced via a cyclization reaction. The carboxylic acid group can then be introduced through oxidation or hydrolysis reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-Cyclobutylpyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Cyclopropylpyrimidine-4-carboxylic acid
  • 2-Cyclohexylpyrimidine-4-carboxylic acid
  • 2-Cyclobutylpyridine-4-carboxylic acid

Comparison: 2-Cyclobutylpyrimidine-4-carboxylic acid is unique due to its specific structural features, such as the cyclobutyl group and the pyrimidine ring. These features confer distinct chemical and biological properties compared to similar compounds. For instance, the cyclobutyl group may influence the compound’s stability, reactivity, and interaction with biological targets .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-cyclobutylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-4-5-10-8(11-7)6-2-1-3-6/h4-6H,1-3H2,(H,12,13)

InChI Key

CPGVWHKOGFNSPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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